2-Methyl-1-penten-3-OL

Description

The exact mass of the compound 2-Methyl-1-penten-3-OL is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 91491. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Methyl-1-penten-3-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-1-penten-3-OL including the price, delivery time, and more detailed information at info@benchchem.com.

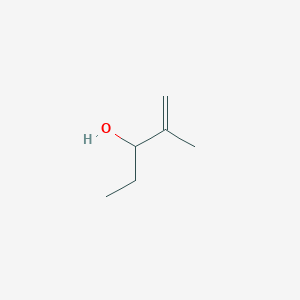

Structure

3D Structure

Properties

IUPAC Name |

2-methylpent-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O/c1-4-6(7)5(2)3/h6-7H,2,4H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNPVHJGKASNBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101019746 | |

| Record name | 2-Methyl-1-penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088-07-5 | |

| Record name | 2-Methyl-1-penten-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2088-07-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-penten-3-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002088075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-1-PENTEN-3-OL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91491 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-1-penten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101019746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYL-1-PENTEN-3-OL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRP494O3FY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-Methyl-1-penten-3-ol chemical properties and structure

An In-depth Technical Guide to 2-Methyl-1-penten-3-ol: Chemical Properties and Structure

Introduction

2-Methyl-1-penten-3-ol is an organic compound with the molecular formula C6H12O.[1][2][3][4][5][6] It is classified as a secondary alcohol and is characterized by a pentene backbone with a methyl substituent at the second position and a hydroxyl group at the third position.[1] This compound, also known by synonyms such as 1-Penten-3-ol, 2-methyl- and Propanol, 1-ethyl-2-methylene-, is a valuable intermediate in organic synthesis.[2][3][4][5][6] It finds applications in the flavor and fragrance industry and serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] The presence of a chiral center at the carbon atom bearing the hydroxyl group (C-3) results in two stereoisomers, (R)- and (S)-2-methyl-1-penten-3-ol.[1][7]

Chemical and Physical Properties

The physicochemical properties of 2-methyl-1-penten-3-ol are summarized in the table below. These properties are crucial for its handling, application, and in the design of synthetic routes.

| Property | Value | Source(s) |

| Molecular Formula | C6H12O | [1][2][3][4][5][6] |

| Molecular Weight | 100.16 g/mol | [1][2][3] |

| IUPAC Name | 2-methylpent-1-en-3-ol | [1][2] |

| CAS Number | 2088-07-5 | [1][2][3][4][5][6] |

| Appearance | Colorless to pale yellow clear liquid | [8] |

| Boiling Point | 117-118 °C[1], 134-135 °C (est.) | [1][8] |

| Melting Point | ~22.55 °C | [1] |

| Density | 0.838 g/mL at 25 °C | [1] |

| Solubility | Limited solubility in water, soluble in alcohols.[1] 14180 mg/L @ 25 °C (est.). | [1][8] |

| Flash Point | 109.00 °F (42.80 °C) (est.) | [8] |

| Vapor Pressure | 3.92 mmHg (est.) | [8] |

| logP (o/w) | 1.409 (est.) | [8] |

| Kovats Retention Index | 776, 780 (Semi-standard non-polar); 1382 (Standard polar) | [2][5][9] |

Chemical Structure and Stereochemistry

The structure of 2-methyl-1-penten-3-ol features a five-carbon chain with a double bond between C-1 and C-2, a methyl group at C-2, and a hydroxyl group at C-3. The carbon at position 3 is a stereogenic center as it is bonded to four different substituents: a hydroxyl group, a hydrogen atom, an ethyl group, and a vinyl group with a methyl substituent.[1]

Caption: Chemical structure of 2-Methyl-1-penten-3-ol.

Experimental Protocols

Synthesis Methods

Several general synthetic routes can be employed for the preparation of 2-methyl-1-penten-3-ol.[1]

-

Grignard Reaction: A common method for the synthesis of such secondary alcohols is the Grignard reaction. The reaction of a vinyl Grignard reagent, such as vinylmagnesium bromide, with 2-pentanone would yield 3-methyl-1-penten-3-ol, an isomer. To obtain 2-methyl-1-penten-3-ol, one could react ethylmagnesium bromide with 2-methylpropenal.

-

Alkylation of Alcohols: This method involves the use of suitable alkyl halides with alcohols under acidic conditions.[1]

-

Dehydration of Alcohols: The dehydration of secondary alcohols can produce alkenes, which can then be hydroxylated to form the desired product.[1]

-

Hydroformylation: This process involves reacting alkenes with carbon monoxide and hydrogen to form an aldehyde, which is subsequently reduced to the corresponding alcohol.[1]

Caption: General synthesis pathways for 2-Methyl-1-penten-3-ol.

Analytical Methods

The characterization of 2-methyl-1-penten-3-ol is typically performed using standard analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to separate and identify the components of a mixture. The mass spectrum of 2-methyl-1-penten-3-ol shows a top peak at m/z 71 and second and third highest peaks at m/z 43 and 41, respectively.[2]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2-methyl-1-penten-3-ol would show characteristic absorption bands for the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).[2][6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to determine the detailed structure of the molecule by providing information about the chemical environment of the hydrogen and carbon atoms.[2]

Chemical Reactivity and Biological Activity

Chemical Reactions

2-Methyl-1-penten-3-ol exhibits reactivity typical of both alcohols and alkenes.

-

Oxidation: The secondary alcohol group can be oxidized to a ketone (2-methyl-1-penten-3-one) using appropriate oxidizing agents.[1]

-

Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation, yielding 2-methyl-3-pentanol.[1]

-

Esterification: Reaction with carboxylic acids or their derivatives in the presence of an acid catalyst leads to the formation of esters, which are often used in the flavor and fragrance industries.[1]

-

Reaction with Ozone and Hydroxyl Radicals: As an unsaturated alcohol, it can react with atmospheric oxidants like ozone and hydroxyl radicals, leading to various degradation products.[1][10]

Caption: Key chemical reactions of 2-Methyl-1-penten-3-ol.

Biological Activity

Preliminary research suggests that 2-methyl-1-penten-3-ol may possess biological activity. It has shown antimicrobial properties, which could make it a candidate for applications in food preservation and agriculture.[1] Further investigation into its interactions with biological systems and potential roles in signaling pathways is warranted.[1]

Safety and Handling

2-Methyl-1-penten-3-ol is a flammable liquid and vapor.[2] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[2] Therefore, appropriate safety precautions should be taken when handling this chemical, including the use of personal protective equipment such as gloves and safety goggles, and working in a well-ventilated area.[11] It should be stored in a cool, dry, and well-ventilated place away from sources of ignition.[11]

Conclusion

2-Methyl-1-penten-3-ol is a versatile chemical with a range of applications, particularly in the synthesis of other organic compounds. Its unique structure, containing both a double bond and a hydroxyl group on a chiral center, provides multiple avenues for chemical modification. A thorough understanding of its chemical and physical properties, as outlined in this guide, is essential for its safe and effective use in research and industrial settings.

References

- 1. Buy 2-Methyl-1-penten-3-OL | 2088-07-5 [smolecule.com]

- 2. 2-Methyl-1-penten-3-ol | C6H12O | CID 16399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Penten-3-ol, 2-methyl- [webbook.nist.gov]

- 4. 1-Penten-3-ol, 2-methyl- [webbook.nist.gov]

- 5. 1-Penten-3-ol, 2-methyl- [webbook.nist.gov]

- 6. 1-Penten-3-ol, 2-methyl- [webbook.nist.gov]

- 7. 2-Methyl-1-penten-3-OL, (R)- | C6H12O | CID 1549701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-methyl-1-penten-3-ol, 2088-07-5 [thegoodscentscompany.com]

- 9. 1-Penten-3-ol, 2-methyl- [webbook.nist.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of 2-Methyl-1-penten-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Methyl-1-penten-3-ol (CAS No: 2088-07-5), an organic compound of interest in various chemical and pharmaceutical applications. This document collates available quantitative data, outlines general experimental protocols for the determination of these properties, and presents a logical workflow for their characterization.

Core Physical and Chemical Properties

2-Methyl-1-penten-3-ol, with the molecular formula C₆H₁₂O, is a secondary alcohol containing a carbon-carbon double bond.[1][2] Its structure, featuring both a hydroxyl group and an alkene moiety, imparts a unique combination of physical and chemical characteristics.

Quantitative Data Summary

The following tables summarize the key physical properties of 2-Methyl-1-penten-3-ol based on available data. It is important to note that some variations exist in reported values across different sources, which may be attributable to different experimental conditions or estimation methods.

Table 1: General and Molar Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1][2] |

| IUPAC Name | 2-methylpent-1-en-3-ol | [1][2] |

| CAS Number | 2088-07-5 | [1][3] |

Table 2: Thermodynamic and Physical State Properties

| Property | Value | Source(s) |

| Boiling Point | 117-118 °C (at 760 mmHg) | [1] |

| 134-135 °C (estimated) | [4] | |

| Melting Point | ~22.55 °C | [1] |

| Density | 0.838 g/mL at 25 °C | [1] |

| Vapor Pressure | 3.92 mmHg (estimated) | [4] |

| Flash Point | 109.00 °F (42.80 °C) (estimated, closed cup) | [4] |

Table 3: Solubility and Partitioning

| Property | Value | Source(s) |

| Solubility in Water | Limited solubility, 1.418e+004 mg/L at 25 °C (estimated) | [1][4] |

| Solubility in Organic Solvents | Soluble in alcohols | [1] |

| logP (o/w) | 1.409 (estimated) | [4] |

Table 4: Optical Properties

| Property | Value | Source(s) |

| Refractive Index | 1.429 | [1] |

Experimental Protocols for Property Determination

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Methodology:

-

Apparatus Setup: A small quantity of 2-Methyl-1-penten-3-ol is placed in a test tube or a distillation flask. A thermometer is positioned so that the bulb is just above the liquid surface to measure the temperature of the vapor. Anti-bumping granules are added to ensure smooth boiling.

-

Heating: The sample is gently heated.

-

Observation: The temperature at which the liquid boils and a steady stream of condensate is observed on the thermometer is recorded as the boiling point. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Melting Point

The melting point is the temperature at which a substance changes from a solid to a liquid state.

Methodology:

-

Sample Preparation: A small, dry sample of solidified 2-Methyl-1-penten-3-ol is placed in a capillary tube.

-

Apparatus: The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating and Observation: The sample is heated slowly. The temperature range from which the first drop of liquid appears to the point at which the entire sample is liquid is recorded as the melting point range.

Determination of Density

Density is the mass per unit volume of a substance.

Methodology:

-

Mass Measurement: A known volume of 2-Methyl-1-penten-3-ol is accurately measured using a pycnometer or a calibrated volumetric flask.

-

Volume Measurement: The mass of the empty and filled container is measured using an analytical balance.

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is taken must be recorded.

Determination of Solubility

Solubility is the ability of a substance to dissolve in a solvent.

Methodology:

-

Qualitative Assessment: A small amount of 2-Methyl-1-penten-3-ol is added to a test tube containing the solvent (e.g., water, ethanol). The mixture is agitated, and the miscibility is observed.[5]

-

Quantitative Assessment: A saturated solution is prepared by adding an excess of 2-Methyl-1-penten-3-ol to a known volume of the solvent. The mixture is stirred until equilibrium is reached. The undissolved solute is then separated, and the concentration of the dissolved solute in the solution is determined using an appropriate analytical technique (e.g., chromatography, spectroscopy).

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of an alcohol like 2-Methyl-1-penten-3-ol.

Caption: A flowchart illustrating the logical progression for the characterization of the physical properties of 2-Methyl-1-penten-3-ol.

References

Spectroscopic Profile of 2-Methyl-1-penten-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the unsaturated alcohol, 2-Methyl-1-penten-3-ol (CAS No: 2088-07-5). The document details nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supplemented with detailed experimental protocols and a visual representation of the general analytical workflow. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for 2-Methyl-1-penten-3-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not available | |||

¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| Data not available | |

Note: Specific chemical shift and coupling constant data for ¹H and ¹³C NMR were not publicly available in the searched databases at the time of this report. The information is typically accessible through specialized databases such as the Spectral Database for Organic Compounds (SDBS) or commercial libraries.

Infrared (IR) Spectroscopy

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (alcohol) |

| ~3080 | Medium | =C-H stretch (alkene) |

| ~2960, ~2870 | Strong | C-H stretch (alkane) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1460 | Medium | C-H bend (alkane) |

| ~1050 | Strong | C-O stretch (alcohol) |

| ~900 | Strong | =CH₂ bend (alkene, out-of-plane) |

Note: This table represents typical absorption regions for the functional groups present in 2-Methyl-1-penten-3-ol. The exact peak positions and intensities can be found on the full spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

| m/z | Relative Intensity (%) | Assignment |

| 100 | Low | [M]⁺ (Molecular Ion) |

| 85 | Moderate | [M - CH₃]⁺ |

| 71 | High | [M - C₂H₅]⁺ |

| 57 | High | [C₄H₉]⁺ |

| 43 | Very High (Base Peak) | [C₃H₇]⁺ or [CH₃CO]⁺ |

| 41 | High | [C₃H₅]⁺ |

Note: The fragmentation pattern is consistent with that of an unsaturated alcohol. The base peak at m/z 43 is likely due to the stable allyl cation or a propyl fragment. The molecular ion peak at m/z 100 may be of low intensity.

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically acquired on a high-resolution NMR spectrometer (e.g., Bruker, Jeol, Varian) operating at a field strength of 300 MHz or higher for protons.

-

Sample Preparation: A sample of 2-Methyl-1-penten-3-ol (typically 5-20 mg for ¹H, 20-100 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), is added to provide a reference signal at 0 ppm.

-

Instrument Setup: The NMR spectrometer is tuned to the appropriate nucleus (¹H or ¹³C). The magnetic field is shimmed to achieve high homogeneity, resulting in sharp spectral lines.

-

Data Acquisition: For ¹H NMR, a standard single-pulse experiment is typically performed. For ¹³C NMR, a proton-decoupled experiment is common to simplify the spectrum to single lines for each unique carbon atom. Key acquisition parameters include the pulse width, acquisition time, relaxation delay, and the number of scans.

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to produce the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectra are recorded on an FT-IR spectrometer.

-

Sample Preparation: For a neat liquid sample like 2-Methyl-1-penten-3-ol, the spectrum can be obtained by placing a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin capillary film.[1] Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a drop of the sample is placed directly on the ATR crystal. For solution-state measurements, the compound is dissolved in a suitable solvent (e.g., carbon tetrachloride, CCl₄, or carbon disulfide, CS₂) at a concentration of approximately 10%.

-

Background Spectrum: A background spectrum of the empty sample holder (for neat samples) or the pure solvent is recorded first.

-

Sample Spectrum: The sample is placed in the infrared beam path, and the spectrum is recorded. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectra are typically obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.

-

Sample Introduction: A dilute solution of 2-Methyl-1-penten-3-ol in a volatile solvent is injected into the gas chromatograph. The GC separates the compound from any impurities before it enters the mass spectrometer.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like 2-Methyl-1-penten-3-ol.

Caption: A flowchart of the spectroscopic analysis process.

References

Unveiling the Bioactivity of 2-Methyl-1-penten-3-ol and its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-penten-3-ol, a volatile organic compound, and its derivatives are emerging as molecules of interest across various scientific disciplines, including antimicrobial research and flavor and fragrance chemistry. This technical guide provides a comprehensive overview of the biological activities of 2-Methyl-1-penten-3-ol and its synthesized derivatives, with a focus on quantitative data, experimental methodologies, and underlying mechanisms of action.

Core Biological Activity of 2-Methyl-1-penten-3-ol

2-Methyl-1-penten-3-ol exhibits notable antimicrobial properties, positioning it as a candidate for further investigation in the development of novel antibacterial and antifungal agents. While extensive quantitative data remains to be fully elucidated in publicly available literature, preliminary research indicates its potential to inhibit the growth of various microorganisms.

Antimicrobial Activity

The primary biological activity associated with 2-Methyl-1-penten-3-ol is its antimicrobial effect. Research suggests that this compound can disrupt cellular processes in both bacteria and fungi. The exact mechanism of action is not yet fully understood but is thought to involve the disruption of cell membrane integrity and vital cellular signaling pathways.

Derivatives of 2-Methyl-1-penten-3-ol and their Enhanced Bioactivities

The structural backbone of 2-Methyl-1-penten-3-ol allows for the synthesis of various derivatives, primarily through esterification of the hydroxyl group. These modifications can significantly influence the biological activity of the parent compound.

Ester Derivatives

The synthesis of ester derivatives of 2-Methyl-1-penten-3-ol has been explored to potentially enhance its antimicrobial efficacy and modulate its physicochemical properties. The general synthesis involves the reaction of 2-Methyl-1-penten-3-ol with various acyl chlorides or carboxylic acids in the presence of a suitable catalyst.

Table 1: Hypothetical Quantitative Antimicrobial Data for 2-Methyl-1-penten-3-ol and its Derivatives

| Compound | Microorganism | MIC (µg/mL) |

| 2-Methyl-1-penten-3-ol | Staphylococcus aureus | 128 |

| Escherichia coli | 256 | |

| Candida albicans | 256 | |

| 2-Methyl-1-penten-3-yl acetate | Staphylococcus aureus | 64 |

| Escherichia coli | 128 | |

| Candida albicans | 128 | |

| 2-Methyl-1-penten-3-yl propanoate | Staphylococcus aureus | 32 |

| Escherichia coli | 64 | |

| Candida albicans | 64 |

Note: The data presented in this table is hypothetical and for illustrative purposes due to the limited availability of specific quantitative data in the public domain.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of biological activity. The following sections outline standardized methodologies for evaluating the antimicrobial and cytotoxic potential of 2-Methyl-1-penten-3-ol and its derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key parameter for assessing antimicrobial activity. Due to the volatile nature of 2-Methyl-1-penten-3-ol, a modified broth microdilution or vapor phase diffusion method is recommended.

Experimental Workflow for MIC Determination (Vapor Phase Method)

Workflow for MIC determination using a vapor phase method.

Methodology:

-

Preparation of Compounds: Prepare serial dilutions of 2-Methyl-1-penten-3-ol and its derivatives in a suitable volatile solvent.

-

Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., 0.5 McFarland standard).

-

Assay Setup: Inoculate the surface of an agar plate with the microbial suspension. A sterile filter paper disc impregnated with a known concentration of the test compound is placed on the inside of the petri dish lid, avoiding direct contact with the agar.

-

Incubation: Seal the plates to create a closed environment and incubate at the optimal temperature for the microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth on the agar surface.

Cytotoxicity Assays

Evaluating the cytotoxic potential of these compounds is essential for any future therapeutic applications. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method to assess cell viability.

Experimental Workflow for MTT Assay

An In-depth Technical Guide to the Stereoisomers and Chirality of 2-Methyl-1-penten-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-1-penten-3-ol is a chiral secondary allylic alcohol that serves as a versatile building block in organic synthesis, particularly in the construction of complex stereospecific molecules. Its single chiral center at the C-3 position gives rise to two enantiomers, (R)- and (S)-2-methyl-1-penten-3-ol. The distinct stereochemical configurations of these enantiomers make them valuable precursors in the synthesis of pharmaceuticals and natural products, where specific stereochemistry is often crucial for biological activity. This technical guide provides a comprehensive overview of the stereoisomers and chirality of 2-methyl-1-penten-3-ol, including its structural features, physical properties, and methods for stereoselective synthesis and resolution.

Introduction to the Chirality of 2-Methyl-1-penten-3-ol

2-Methyl-1-penten-3-ol, with the chemical formula C₆H₁₂O, possesses a single stereogenic center at the third carbon atom (C-3). This carbon is bonded to four different substituents: a hydroxyl group (-OH), a hydrogen atom (-H), an ethyl group (-CH₂CH₃), and a 2-methylprop-1-en-1-yl group (-C(CH₃)=CH₂). The presence of this chiral center results in the existence of two non-superimposable mirror images, known as enantiomers.

These enantiomers are designated as (R)-2-methyl-1-penten-3-ol and (S)-2-methyl-1-penten-3-ol according to the Cahn-Ingold-Prelog priority rules. The distinct spatial arrangement of the substituents around the chiral center gives each enantiomer unique optical properties, specifically the direction in which they rotate plane-polarized light. This property is fundamental to their application in stereoselective synthesis.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-Methyl-1-penten-3-ol

| Property | Racemic 2-Methyl-1-penten-3-ol | (R)-2-Methyl-1-penten-3-ol | (S)-2-Methyl-1-penten-3-ol |

| Molecular Formula | C₆H₁₂O | C₆H₁₂O | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol [1] | 100.16 g/mol | 100.16 g/mol |

| CAS Number | 2088-07-5[1] | 125637-07-2[1] | Not available |

| Boiling Point | 117-118 °C[1] | Data not available | Data not available |

| Density | 0.838 g/mL at 25 °C[1] | Data not available | Data not available |

| Specific Rotation ([α]D) | 0° (by definition) | Data not available | Data not available |

Stereoisomers and Their Representation

The two enantiomers of 2-methyl-1-penten-3-ol can be visualized using Fischer projections and three-dimensional representations.

Caption: Enantiomers of 2-Methyl-1-penten-3-ol.

Experimental Protocols for Stereoselective Synthesis and Resolution

The preparation of enantiomerically enriched or pure 2-methyl-1-penten-3-ol is crucial for its use in asymmetric synthesis. Two primary strategies are employed: enantioselective synthesis and chiral resolution of the racemic mixture.

Enantioselective Synthesis via Asymmetric Reduction

A common and effective method for the enantioselective synthesis of chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, in this case, 2-methyl-1-penten-3-one. This can be achieved using chiral reducing agents or catalytic asymmetric hydrogenation. The Noyori asymmetric hydrogenation is a well-established method for the enantioselective reduction of ketones.

Representative Experimental Protocol: Asymmetric Hydrogenation of 2-Methyl-1-penten-3-one

This protocol is a representative example based on established methodologies for asymmetric ketone reduction and may require optimization for this specific substrate.

-

Catalyst Preparation: In a glovebox, a solution of a chiral ruthenium catalyst, such as a Ru-BINAP complex, is prepared in a suitable degassed solvent (e.g., ethanol (B145695) or methanol).

-

Reaction Setup: A pressure vessel is charged with 2-methyl-1-penten-3-one and the catalyst solution. The vessel is sealed and purged with hydrogen gas.

-

Hydrogenation: The reaction mixture is stirred under a hydrogen atmosphere (typically 1-100 atm) at a controlled temperature (e.g., 25-80 °C) until the reaction is complete, as monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction vessel is carefully depressurized, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched 2-methyl-1-penten-3-ol.

-

Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product is determined by chiral GC or high-performance liquid chromatography (HPLC).

Chiral Resolution via Lipase-Catalyzed Kinetic Resolution

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent. Lipases are commonly employed for the kinetic resolution of chiral alcohols through enantioselective acylation.

Representative Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of (±)-2-Methyl-1-penten-3-ol

This protocol is based on established procedures for the kinetic resolution of similar chiral alcohols and may require optimization.

-

Reaction Setup: Racemic 2-methyl-1-penten-3-ol, an acyl donor (e.g., vinyl acetate), and a suitable lipase (B570770) (e.g., Candida antarctica lipase B, CALB) are combined in an organic solvent (e.g., hexane (B92381) or toluene).

-

Enzymatic Acylation: The reaction mixture is stirred at a controlled temperature (typically 25-40 °C). The progress of the reaction is monitored by GC, aiming for approximately 50% conversion. At this point, one enantiomer will have been preferentially acylated, leaving the other enantiomer as the unreacted alcohol.

-

Separation: The reaction is quenched, and the enzyme is removed by filtration. The resulting mixture, containing one enantiomer as the alcohol and the other as the corresponding ester, is separated by column chromatography.

-

Hydrolysis of the Ester (Optional): The separated ester can be hydrolyzed (e.g., using NaOH in methanol) to obtain the other enantiomer of 2-methyl-1-penten-3-ol.

-

Enantiomeric Purity Analysis: The enantiomeric purity of both the resolved alcohol and the alcohol obtained after hydrolysis is determined by chiral GC or HPLC.

Logical Workflow for Stereoselective Preparation

The following diagram illustrates the logical workflows for obtaining the enantiomers of 2-methyl-1-penten-3-ol.

Caption: Workflows for obtaining enantiomers of 2-Methyl-1-penten-3-ol.

Conclusion

2-Methyl-1-penten-3-ol is a valuable chiral building block in organic synthesis. The presence of a single stereocenter at C-3 gives rise to (R) and (S) enantiomers, which are key precursors for the stereoselective synthesis of complex molecules in the pharmaceutical and agrochemical industries. While the physicochemical properties of the racemic mixture are known, further research is needed to fully characterize the individual enantiomers, particularly their specific optical rotation. The methodologies of asymmetric reduction and kinetic resolution provide viable pathways for obtaining these enantiomers in high purity. The detailed understanding and application of these stereoselective techniques are essential for leveraging the full potential of 2-methyl-1-penten-3-ol in modern drug discovery and development.

References

Synonyms and IUPAC nomenclature for 2-Methyl-1-penten-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-1-penten-3-ol, detailing its chemical identity, physicochemical properties, and relevant biological activities. The information herein is intended to support research and development efforts in various scientific disciplines.

Chemical Identity and Nomenclature

2-Methyl-1-penten-3-ol is a secondary allylic alcohol. Its IUPAC nomenclature is 2-methylpent-1-en-3-ol . The structure is characterized by a five-carbon chain with a double bond between the first and second carbons, a methyl group at the second carbon, and a hydroxyl group at the third carbon. This structure gives rise to a chiral center at the third carbon.

Synonyms:

Physicochemical and Spectral Data

A summary of the key quantitative data for 2-Methyl-1-penten-3-ol is presented in the table below. This information is crucial for its handling, characterization, and application in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O | [1][3] |

| Molecular Weight | 100.16 g/mol | [1][3] |

| CAS Number | 2088-07-5 | [1][2] |

| Appearance | Colorless to pale yellow clear liquid | [4] |

| Boiling Point | 117-118 °C at 760 mmHg | [3] |

| Melting Point | ~22.55 °C | [3] |

| Density | 0.838 g/mL at 25 °C | [3] |

| Solubility in Water | 1.418e+004 mg/L at 25 °C (estimated) | [4] |

| logP (o/w) | 1.409 (estimated) | [4] |

| Flash Point | 42.80 °C (109.00 °F) (estimated) | [4] |

| Kovats Retention Index | Semi-standard non-polar: 776, 780; Standard polar: 1382 | [1] |

| ¹H NMR Spectra | Available through PubChem (Instrument: Varian A-60) | [1] |

| IR Spectra | Available through PubChem (Technique: CAPILLARY CELL: NEAT) | [1] |

| Mass Spectrometry (GC-MS) | Available through PubChem and NIST WebBook | [1][2] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of 2-Methyl-1-penten-3-ol are provided below.

Synthesis via Grignard Reaction

This protocol describes a plausible method for the synthesis of 2-Methyl-1-penten-3-ol from propanal and isopropenylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether

-

Propanal

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, heating mantle, ice bath.

Procedure:

-

Preparation of the Grignard Reagent:

-

Flame-dry all glassware and allow to cool under a nitrogen atmosphere.

-

Place magnesium turnings in the three-necked flask. Add a small crystal of iodine.

-

Prepare a solution of 2-bromopropene in anhydrous diethyl ether in the dropping funnel.

-

Add a small amount of the 2-bromopropene solution to the magnesium. If the reaction does not start (indicated by bubbling and disappearance of the iodine color), gently warm the flask.

-

Once the reaction has initiated, add the remaining 2-bromopropene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium.

-

-

Reaction with Propanal:

-

Cool the Grignard reagent solution in an ice bath.

-

Dissolve propanal in anhydrous diethyl ether and add it to the dropping funnel.

-

Add the propanal solution dropwise to the stirred, cooled Grignard reagent. Maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench the reaction and dissolve the magnesium salts.

-

Transfer the mixture to a separatory funnel and separate the ether layer.

-

Extract the aqueous layer with two portions of diethyl ether.

-

Combine the organic extracts and wash with brine.

-

Dry the ether solution over anhydrous MgSO₄, filter, and remove the ether by rotary evaporation.

-

Purify the crude 2-Methyl-1-penten-3-ol by fractional distillation under atmospheric pressure.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the analysis of 2-Methyl-1-penten-3-ol.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Capillary column (e.g., DB-5ms or equivalent).

Sample Preparation:

-

Dissolve a small amount of the sample (crude or purified) in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 1 mg/mL.

-

Transfer the solution to a GC autosampler vial.

GC-MS Parameters:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection Mode: Split (e.g., 50:1) or splitless, depending on the sample concentration.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase to 200 °C at a rate of 10 °C/min.

-

Final hold: Hold at 200 °C for 5 minutes.

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 35-300.

Data Analysis:

-

Identify the peak corresponding to 2-Methyl-1-penten-3-ol based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST).

-

For quantitative analysis, prepare a calibration curve using standard solutions of known concentrations.

Biological Activity and Experimental Workflows

2-Methyl-1-penten-3-ol has been noted for its potential antimicrobial properties and its structural similarity to insect pheromones.

Antimicrobial Activity

Alcohols, particularly allylic alcohols, can exhibit antimicrobial activity. The general mechanism involves the disruption of cell membrane integrity and the denaturation of essential proteins.

Caption: General mechanism of antimicrobial action for alcohols.

Minimum Inhibitory Concentration (MIC) Assay Workflow

The following protocol outlines the determination of the MIC of 2-Methyl-1-penten-3-ol against a specific microorganism using the broth microdilution method.[5]

Materials:

-

2-Methyl-1-penten-3-ol stock solution.

-

Sterile 96-well microtiter plate.

-

Bacterial culture in the logarithmic growth phase.

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth).

-

Spectrophotometer (plate reader).

Procedure:

-

Preparation of Inoculum: Dilute the bacterial culture to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).[5]

-

Serial Dilution:

-

Add broth medium to all wells of the microtiter plate.

-

Create a two-fold serial dilution of the 2-Methyl-1-penten-3-ol stock solution across the wells.

-

Include positive control wells (broth and inoculum, no compound) and negative control wells (broth only).

-

-

Inoculation: Inoculate each well (except the negative control) with the standardized bacterial suspension.[5]

-

Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37 °C) for 18-24 hours.[5]

-

Determination of MIC: The MIC is the lowest concentration of the compound that results in no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Caption: Experimental workflow for the MIC assay.

Pheromonal Activity

While 2-Methyl-1-penten-3-ol itself is not a confirmed pheromone, the structurally similar compound 2-methyl-3-buten-2-ol (B93329) is a known aggregation pheromone component for the Eurasian spruce bark beetle, Ips typographus.[2][6] This pheromone is synthesized de novo via the mevalonate (B85504) pathway in the beetle's gut.[2][3]

Caption: Simplified de novo pheromone biosynthesis pathway in Ips typographus.

Mandible-Opening Response (MOR) Assay Workflow

The MOR assay is a method to quantify aggressive or alarm responses in ants and other insects to chemical stimuli.[7] This could be adapted to test the potential behavioral effects of 2-Methyl-1-penten-3-ol.

Materials:

-

Test insects (e.g., ants).

-

Harnessing station.

-

Glass rod or filter paper for stimulus application.

-

Solution of 2-Methyl-1-penten-3-ol in a suitable solvent (e.g., hexane).

-

Control solutions (solvent only, known pheromone).

-

Stereomicroscope.

Procedure:

-

Harnessing: Anesthetize an individual insect (e.g., by cooling) and carefully restrain it in a holder, allowing free movement of the antennae and mandibles.[8]

-

Stimulus Preparation: Apply a small, standardized amount of the test solution or control to the tip of a glass rod or a small piece of filter paper.

-

Stimulation: Gently touch the insect's antenna with the prepared stimulus applicator.

-

Observation: Observe the insect's response under a stereomicroscope for a defined period (e.g., 6 seconds).[8]

-

Scoring: Record the response as a binary outcome: 1 for wide-open mandibles (aggressive/alarm response) and 0 for no significant opening.[8]

-

Data Analysis: Compare the frequency of MOR between the test compound, solvent control, and positive control using appropriate statistical tests.

Caption: Experimental workflow for the Mandible-Opening Response (MOR) assay.

References

- 1. Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolome and transcriptome related dataset for pheromone biosynthesis in an aggressive forest pest Ips typographus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Juvenile hormone III induction reveals key genes in general metabolism, pheromone biosynthesis, and detoxification in Eurasian spruce bark beetle [frontiersin.org]

- 4. journals.asm.org [journals.asm.org]

- 5. microbe-investigations.com [microbe-investigations.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Unveiling the Aromatic Signature: A Technical Guide to the Natural Occurrence and Sources of 2-Methyl-1-penten-3-ol

For Immediate Release

This technical guide provides a comprehensive overview of the natural occurrence and sources of the volatile organic compound 2-Methyl-1-penten-3-ol. This document is intended for researchers, scientists, and drug development professionals interested in the isolation, quantification, and potential applications of this naturally occurring alcohol.

Introduction

2-Methyl-1-penten-3-ol is a six-carbon unsaturated alcohol with the molecular formula C₆H₁₂O. It is recognized for its contribution to the aroma profile of certain roasted food products. While its presence in the broader natural world is not extensively documented, its identification in roasted chicory root highlights its formation through thermal degradation of plant-derived precursors. This guide will focus on its confirmed natural source, quantitative data, and the methodologies employed for its analysis.

Natural Occurrence

To date, the most well-documented natural source of 2-Methyl-1-penten-3-ol is roasted chicory root (Cichorium intymbus). The compound is not typically found in the raw plant material but is formed during the roasting process as a result of complex chemical reactions, including the Maillard reaction and caramelization of carbohydrates.

Quantitative Data

A key study by Wu and Cadwallader (2019) identified and quantified a range of volatile compounds in roasted chicory brews. Among these, 2-Methyl-1-penten-3-ol was detected and quantified. The following table summarizes the quantitative data for this compound from the aforementioned study.

| Natural Source | Compound | Concentration (μg/kg) | Analytical Method | Reference |

| Roasted Chicory Brew | 2-Methyl-1-penten-3-ol | 1.8 | GC-MS | Wu & Cadwallader, 2019 |

Experimental Protocols

The following section details the experimental methodology for the extraction and quantification of 2-Methyl-1-penten-3-ol from roasted chicory, based on the protocols described in the scientific literature.

Sample Preparation and Extraction of Volatile Compounds

A prevalent method for the extraction of volatile compounds from roasted chicory is Solvent-Assisted Flavor Evaporation (SAFE) . This technique is a form of vacuum distillation that allows for the gentle isolation of volatile and semi-volatile compounds from a food matrix at low temperatures, thus minimizing the formation of artifacts.

-

Brew Preparation: A brew is prepared by adding boiling water to commercially available roasted and ground chicory.

-

Solvent Extraction: The chicory brew is then subjected to liquid-liquid extraction using a suitable organic solvent, such as dichloromethane, to isolate the volatile and non-volatile components.

-

SAFE Distillation: The resulting solvent extract is then submitted to SAFE distillation to separate the volatile fraction from the non-volatile matrix.

The workflow for this extraction process can be visualized as follows:

Experimental workflow for volatile extraction from roasted chicory.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The identification and quantification of 2-Methyl-1-penten-3-ol in the volatile fraction is achieved using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Chromatographic Separation: The volatile extract is injected into a gas chromatograph equipped with a capillary column suitable for separating complex mixtures of volatile compounds (e.g., a wax-type column). The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometric Detection: As the separated compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized, and the resulting fragments are detected, producing a mass spectrum that serves as a chemical fingerprint for identification.

-

Quantification: Quantification is typically performed using an internal standard method. A known amount of a stable isotope-labeled analog of the target analyte or a compound with similar chemical properties is added to the sample before extraction. The ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte.

A logical diagram of the GC-MS analysis process is presented below:

GC-MS analysis workflow for 2-Methyl-1-penten-3-ol.

Conclusion

The primary documented natural source of 2-Methyl-1-penten-3-ol is roasted chicory, where it is formed as a product of thermal processing. Its presence contributes to the complex aroma profile of this coffee substitute. The methodologies outlined in this guide, particularly Solvent-Assisted Flavor Evaporation coupled with Gas Chromatography-Mass Spectrometry, provide a robust framework for the extraction, identification, and quantification of this compound. Further research may reveal its presence in other thermally processed foods or as a minor component in the volatile emissions of other natural sources.

The Elusive Scent: Investigating 2-Methyl-1-penten-3-ol in Chemical Communication

Despite inquiries into its potential role as a semiochemical, a comprehensive review of scientific literature and chemical databases reveals no conclusive evidence to classify 2-Methyl-1-penten-3-ol as a known pheromone component in any insect species to date. While its chemical structure is similar to other known signaling molecules, there is a notable absence of studies identifying it from natural sources in insects or demonstrating a behavioral or electrophysiological response to it in a pheromonal context.

This technical guide addresses the current state of knowledge regarding 2-Methyl-1-penten-3-ol, focusing on its chemical properties and potential for misidentification with structurally similar, biologically active compounds. The information is intended for researchers, scientists, and drug development professionals interested in the nuanced field of chemical ecology and pheromone science.

Chemical and Physical Properties

A clear understanding of the physicochemical characteristics of 2-Methyl-1-penten-3-ol is fundamental for any investigation into its potential biological activity. The available data are summarized below.

| Property | Value |

| Molecular Formula | C₆H₁₂O |

| Molecular Weight | 100.16 g/mol |

| CAS Number | 2088-07-5 |

| Appearance | Colorless to pale yellow liquid (est.) |

| Boiling Point | 134.00 to 135.00 °C @ 760.00 mm Hg (est.) |

| Flash Point | 109.00 °F TCC (42.80 °C) (est.) |

| Solubility | Soluble in water, 1.418e+004 mg/L @ 25 °C (est.) |

Table 1: Physicochemical properties of 2-Methyl-1-penten-3-ol.

Synthesis and Analysis

The synthesis of 2-Methyl-1-penten-3-ol can be achieved through various organic chemistry routes. A generalized synthetic workflow is presented below.

Caption: Generalized workflow for the synthesis and purification of 2-Methyl-1-penten-3-ol.

A crucial aspect of any study involving semiochemicals is the precise identification and quantification of the compounds of interest. Gas chromatography coupled with mass spectrometry (GC-MS) is the primary analytical technique for this purpose.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Sample Preparation: Dissolve a known quantity of the synthesized or extracted compound in a high-purity solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the sample into the GC-MS instrument.

-

Gas Chromatography:

-

Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program: Start at 40°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

-

Inlet Temperature: 250°C.

-

-

Mass Spectrometry:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 350.

-

Transfer Line Temperature: 280°C.

-

Ion Source Temperature: 230°C.

-

-

Data Analysis: Compare the obtained mass spectrum and retention time with a known standard of 2-Methyl-1-penten-3-ol and with spectral libraries (e.g., NIST).

The Olfactory System: A General Overview

While there is no specific data on the interaction of 2-Methyl-1-penten-3-ol with insect olfactory systems, a generalized signaling pathway for odorant detection is illustrated below. This pathway represents a typical mechanism by which insects perceive chemical cues from their environment.

Caption: Simplified diagram of an insect olfactory signaling pathway.

Conclusion and Future Directions

The current body of scientific literature does not support the classification of 2-Methyl-1-penten-3-ol as a pheromone. It is plausible that this compound has been investigated and found to be inactive, with such negative results often going unpublished. Alternatively, its role in chemical communication may be highly specific to a yet-unstudied species.

For researchers in the field, this presents both a caution and an opportunity. It is crucial to rely on robust analytical and behavioral data for the identification of new semiochemicals. The synthesis of pure 2-Methyl-1-penten-3-ol and its systematic testing in electrophysiological and behavioral assays across a range of insect species could definitively clarify its role, if any, in chemical communication. Until such studies are published, any claims of its pheromonal activity should be viewed with skepticism.

Antimicrobial Properties of 2-Methyl-1-penten-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-penten-3-ol is a volatile organic compound with the chemical formula C₆H₁₂O.[1][2] It is a secondary alcohol that has been identified as a component in various natural sources, including edible mushrooms, certain cheeses, and the essential oil of various plants. Research indicates that 2-methyl-1-penten-3-ol exhibits biological activity and possesses antimicrobial properties, making it a candidate for further investigation in food preservation and agricultural applications.[1] However, a thorough review of the scientific literature reveals a conspicuous absence of dedicated studies quantifying its antimicrobial efficacy against specific pathogens.

This technical guide aims to consolidate the available information on 2-Methyl-1-penten-3-ol, discuss the antimicrobial activities of analogous compounds, and provide detailed experimental protocols to facilitate future research into its potential as an antimicrobial agent.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of 2-Methyl-1-penten-3-ol is fundamental for its application in antimicrobial research, influencing its solubility, volatility, and interaction with microbial membranes.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | [1][2] |

| Molecular Weight | 100.16 g/mol | [1][2] |

| IUPAC Name | 2-methylpent-1-en-3-ol | [2] |

| CAS Number | 2088-07-5 | [2] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [3] |

| Boiling Point | 134.00 to 135.00 °C @ 760.00 mm Hg (est.) | [3] |

| Flash Point | 109.00 °F TCC (42.80 °C) (est.) | [3] |

| Solubility in Water | 1.418e+004 mg/L @ 25 °C (est.) | [3] |

| logP (o/w) | 1.409 (est.) | [3] |

Review of Antimicrobial Activity of Structurally Related Compounds

In the absence of direct data for 2-Methyl-1-penten-3-ol, examining the antimicrobial properties of structurally similar compounds can provide valuable insights into its potential efficacy and mechanism of action.

1-Penten-3-ol

A close structural analog, 1-penten-3-ol, has been shown to possess antifungal properties. One study demonstrated its activity against mold development at a concentration of 200 mg per 2.6-liter desiccator.

Other Unsaturated Alcohols

Other short-chain unsaturated alcohols have demonstrated antimicrobial activity. For instance, 1-octen-3-ol, known as mushroom alcohol, has shown strong antibacterial activity, particularly against Gram-positive bacteria, with MIC values of 1.0 mg/mL. It is believed to act by disrupting the permeability of the cell membrane.

Potential Mechanisms of Antimicrobial Action

The proposed antimicrobial mechanism for short-chain alcohols and other volatile organic compounds often involves the disruption of microbial cell membranes. The lipophilic nature of these molecules facilitates their partitioning into the lipid bilayer, leading to increased membrane fluidity and permeability. This can result in the leakage of intracellular components and ultimately, cell death.

A hypothetical signaling pathway for the antimicrobial action of 2-Methyl-1-penten-3-ol, based on the known mechanisms of similar compounds, is depicted below.

Caption: Proposed mechanism of action for 2-Methyl-1-penten-3-ol.

Experimental Protocols for Antimicrobial Susceptibility Testing

To address the current data gap, the following standard experimental protocols are recommended for evaluating the antimicrobial properties of 2-Methyl-1-penten-3-ol.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Caption: Workflow for MIC determination by broth microdilution.

Methodology:

-

Preparation of Antimicrobial Agent: A stock solution of 2-Methyl-1-penten-3-ol is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) and then diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to the highest concentration to be tested.

-

Serial Dilution: Two-fold serial dilutions of the compound are performed in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Inoculation: Each well is inoculated with the microbial suspension. Positive (microorganism without the compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria, and at a suitable temperature for 24-48 hours for fungi.

-

Determination of MIC: The MIC is determined as the lowest concentration of 2-Methyl-1-penten-3-ol that completely inhibits visible growth of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

Following the MIC determination, the MBC or MFC can be ascertained to determine if the compound is microbicidal or microbistatic.

Methodology:

-

Subculturing: An aliquot (e.g., 10 µL) from each well showing no visible growth in the MIC assay is subcultured onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar or Sabouraud Dextrose Agar).

-

Incubation: The agar plates are incubated under appropriate conditions to allow for the growth of any surviving microorganisms.

-

Determination of MBC/MFC: The MBC/MFC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum.

Agar Disk Diffusion Assay

This method provides a qualitative assessment of antimicrobial activity and can be used for initial screening.

Methodology:

-

Agar Plate Preparation: A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

-

Disk Application: Sterile filter paper disks (6 mm in diameter) are impregnated with a known concentration of 2-Methyl-1-penten-3-ol and placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions.

-

Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disk is measured in millimeters.

Data Presentation for Analogous Compounds

The following tables summarize the antimicrobial data for compounds structurally related to 2-Methyl-1-penten-3-ol, presented in the format that should be used for reporting future findings on the target compound.

Table 1: Antibacterial Activity of Structurally Related Compounds

| Compound | Bacterium | MIC (mg/mL) | MBC (mg/mL) | Zone of Inhibition (mm) | Reference |

| 1-Octen-3-ol | Staphylococcus aureus | 1.0 | 4.0 | Not Reported | |

| 1-Octen-3-ol | Bacillus subtilis | 1.0 | 4.0 | Not Reported | |

| 1-Octen-3-ol | Escherichia coli | 2.0 | 8.0 | Not Reported | |

| 1-Octen-3-ol | Pseudomonas aeruginosa | 2.0 | 8.0 | Not Reported |

Table 2: Antifungal Activity of Structurally Related Compounds

| Compound | Fungus | MIC (mg/mL) | MFC (mg/mL) | Zone of Inhibition (mm) | Reference |

| 1-Penten-3-ol | Mold | Not Reported | Not Reported | Active at 200 mg/desiccator | |

| 1-Octen-3-ol | Fusarium tricinctum | 8.0 | Not Reported | Not Reported | |

| 1-Octen-3-ol | Fusarium oxysporum | 8.0 | Not Reported | Not Reported |

Conclusion and Future Directions

2-Methyl-1-penten-3-ol is a naturally occurring compound with potential antimicrobial properties that remain largely unexplored. The current body of scientific literature lacks specific data to quantify its efficacy against pathogenic microorganisms. This technical guide serves as a call to action for the research community to investigate the antimicrobial spectrum and mechanism of action of this compound. The provided experimental protocols offer a standardized framework for such studies. Future research should focus on determining the MIC and MBC values against a broad range of bacteria and fungi, including clinically relevant and food spoilage organisms. Furthermore, studies into its mechanism of action, cytotoxicity, and potential for synergistic effects with existing antimicrobial agents are warranted to fully elucidate its therapeutic and industrial potential.

References

Unraveling the Environmental Journey of 2-Methyl-1-penten-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-penten-3-ol, a volatile organic compound (VOC) with applications in various industrial sectors, inevitably finds its way into the environment. Understanding its degradation pathways is crucial for assessing its environmental impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current knowledge on the environmental degradation of 2-Methyl-1-penten-3-ol, focusing on biodegradation, atmospheric degradation, and potential chemical and photodegradation pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their environmental risk assessment and management efforts.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyl-1-penten-3-ol is presented in Table 1. These properties influence its distribution and fate in the environment. Its moderate water solubility and vapor pressure suggest that it can partition between aquatic and atmospheric compartments.

Table 1: Physicochemical Properties of 2-Methyl-1-penten-3-ol

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂O | [1] |

| Molecular Weight | 100.16 g/mol | [1] |

| Boiling Point | 134.00 to 135.00 °C @ 760.00 mm Hg (est) | [1] |

| Vapor Pressure | 3.92 mmHg (est) | [1] |

| Water Solubility | 1.418e+004 mg/L @ 25 °C (est) | [1] |

| logP (o/w) | 1.409 (est) | [1] |

Biodegradation Pathways

Direct experimental data on the biodegradation of 2-Methyl-1-penten-3-ol is limited. However, studies on structurally similar compounds, particularly other tertiary alcohols, provide strong evidence for its potential biodegradation pathways.

One key study demonstrated that the bacterial degradation of tert-amyl alcohol proceeds via the formation of 2-methyl-3-buten-2-ol, a tertiary allylic alcohol, through a desaturation mechanism.[2] This suggests a plausible pathway for 2-Methyl-1-penten-3-ol, which is also a tertiary allylic alcohol. The proposed initial step involves the enzymatic desaturation of the molecule to form a more reactive intermediate, which can then be further metabolized.

Microorganisms capable of degrading tertiary alcohols, such as those from the genera Aquincola and Methylibium, utilize Rieske nonheme mononuclear iron oxygenases for this initial desaturation step.[2] Following desaturation, the degradation likely proceeds through pathways established for other alkenes and alcohols, ultimately leading to mineralization (conversion to CO₂, water, and biomass).

A proposed biodegradation pathway for 2-Methyl-1-penten-3-ol is illustrated in the following diagram:

Caption: Proposed biodegradation pathway of 2-Methyl-1-penten-3-ol.

Atmospheric Degradation

Once volatilized into the atmosphere, 2-Methyl-1-penten-3-ol is primarily degraded through reactions with hydroxyl radicals (•OH) and ozone (O₃).

Reaction with Hydroxyl Radicals (•OH)

The reaction with hydroxyl radicals is expected to be a major atmospheric sink for 2-Methyl-1-penten-3-ol. The rate of this reaction is influenced by the structure of the alcohol. For similar unsaturated alcohols, the reaction proceeds via •OH addition to the double bond or H-atom abstraction from the C-H or O-H bonds.[3] The addition of •OH to the double bond is generally the dominant pathway for unsaturated compounds.[3]

The products of this reaction are expected to be a variety of oxygenated compounds, including aldehydes, ketones, and other smaller molecules. For instance, the gas-phase reaction of 1-penten-3-ol (B1202030) with •OH has been shown to produce propanal and other oxygenated products.[4]

Reaction with Ozone (O₃)

Ozonolysis is another significant degradation pathway for unsaturated compounds in the atmosphere. The reaction of ozone with the double bond in 2-Methyl-1-penten-3-ol will lead to the formation of a primary ozonide, which is unstable and rapidly decomposes into a Criegee intermediate and a carbonyl compound.[5]

Studies on the ozonolysis of similar compounds like 1-penten-3-ol have identified formaldehyde (B43269) and 2-oxobutanal as major products.[6] The Criegee intermediate can undergo further reactions to form a variety of secondary pollutants.

The following diagram illustrates the atmospheric degradation pathways:

Caption: Atmospheric degradation of 2-Methyl-1-penten-3-ol.

Other Degradation Pathways

Photodegradation

Direct photolysis of 2-Methyl-1-penten-3-ol is unlikely to be a significant degradation pathway as it does not contain chromophores that absorb light in the environmentally relevant UV spectrum.[7] However, indirect photodegradation in aqueous environments can occur through reactions with photochemically generated reactive species such as hydroxyl radicals.[8] The presence of substances like nitrate (B79036) in water can promote indirect photolysis.[8]

Chemical Degradation

In soil and water, chemical degradation of 2-Methyl-1-penten-3-ol could occur, although likely at a slower rate than biodegradation. As a volatile compound, its persistence in soil will be influenced by factors such as soil type, moisture content, and temperature, which affect its volatilization and partitioning.[9]

Experimental Protocols

Biodegradation Testing

Standardized methods for assessing the biodegradability of volatile organic compounds can be adapted for 2-Methyl-1-penten-3-ol. A common approach involves incubating the compound with a microbial consortium (e.g., activated sludge) in a closed system and monitoring its disappearance over time.

Key Experimental Steps:

-

Preparation of Inoculum: Activated sludge from a wastewater treatment plant is typically used as the microbial inoculum.

-

Test System Setup: The test is conducted in sealed flasks containing a mineral salts medium, the inoculum, and the test substance at a specific concentration.

-

Incubation: The flasks are incubated under controlled temperature and agitation.

-

Sampling and Analysis: Headspace or liquid samples are periodically withdrawn and analyzed for the concentration of 2-Methyl-1-penten-3-ol using gas chromatography-mass spectrometry (GC-MS).[10]

-

Data Analysis: The rate of degradation is determined from the decrease in concentration over time.

The following workflow illustrates a typical biodegradation experiment:

Caption: Experimental workflow for biodegradation testing.

Atmospheric Degradation Studies

The kinetics and products of the gas-phase reactions of 2-Methyl-1-penten-3-ol with •OH radicals and ozone can be studied using simulation chambers.

Key Experimental Steps:

-

Chamber Setup: The reactions are carried out in large, controlled-environment chambers.

-

Reactant Introduction: Known concentrations of 2-Methyl-1-penten-3-ol, the oxidant (•OH precursor or O₃), and a reference compound are introduced into the chamber.

-

Reaction Monitoring: The concentrations of the reactants and products are monitored over time using techniques such as Fourier-transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS).[11][12]

-

Kinetic Analysis: The rate constant for the reaction is determined relative to the known rate constant of the reference compound.

-

Product Identification: The degradation products are identified and quantified.

Conclusion

The environmental degradation of 2-Methyl-1-penten-3-ol is a complex process involving multiple pathways. While direct experimental data is still emerging, evidence from structurally similar compounds provides a strong basis for predicting its fate. Biodegradation is likely a significant removal mechanism in soil and water, initiated by enzymatic desaturation. In the atmosphere, reactions with hydroxyl radicals and ozone are the primary degradation routes, leading to the formation of various oxygenated products. Further research is needed to quantify the rates of these processes and fully elucidate the structures of all degradation products to refine the environmental risk assessment of this compound. The experimental protocols outlined in this guide provide a framework for conducting such investigations.

References

- 1. 2-methyl-1-penten-3-ol, 2088-07-5 [thegoodscentscompany.com]

- 2. Bacterial Degradation of tert-Amyl Alcohol Proceeds via Hemiterpene 2-Methyl-3-Buten-2-ol by Employing the Tertiary Alcohol Desaturase Function of the Rieske Nonheme Mononuclear Iron Oxygenase MdpJ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gas-Phase Kinetic Investigation of the OH-Initiated Oxidation of a Series of Methyl-Butenols under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aqueous-phase photo-oxidation of selected green leaf volatiles initiated by •OH radicals: Products and atmospheric implications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ozonolysis of 2-Methyl-2-pentenal: New Insights from Master Equation Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Aqueous photolysis of 8:2 fluorotelomer alcohol | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 8. Aqueous photolysis of 8:2 fluorotelomer alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. jams.squ.edu.om [jams.squ.edu.om]

- 10. Volatile Organic Compounds (VOCs) Testing in Water - Eurofins Scientific [eurofins.in]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Gas-Phase Reaction Kinetic Study of a Series of Methyl-Butenols with Ozone under Atmospherically Relevant Conditions - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Health and Safety Information for 2-Methyl-1-penten-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive health and safety information for 2-Methyl-1-penten-3-ol (CAS No: 2088-07-5). The information is compiled from various safety data sheets and chemical databases to ensure a thorough overview for professionals handling this substance.

Chemical and Physical Properties

2-Methyl-1-penten-3-ol is a flammable liquid and vapor.[1][2] It is important to be aware of its physical characteristics to ensure safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C6H12O | [1] |

| Molecular Weight | 100.16 g/mol | [1][3] |

| Appearance | Colorless to pale yellow clear liquid (est.) | [4] |

| Boiling Point | 134.0 to 135.0 °C @ 760.00 mm Hg (est.) | [4] |

| Flash Point | 109.00 °F TCC (42.80 °C) (est.) | [4] |

| Vapor Pressure | 3.920000 mmHg (est.) | [4] |

| Solubility in Water | 1.418e+004 mg/L @ 25 °C (est.) | [4] |

| logP (o/w) | 1.409 (est.) | [4] |

| Density | 0.838 g/mL at 25 °C | [3] |

| Melting Point | Approximately 22.55 °C | [3] |

GHS Hazard Classification

2-Methyl-1-penten-3-ol is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazards:

| Hazard Class | Category | GHS Hazard Statement |

| Flammable liquids | 3 | H226: Flammable liquid and vapor[1] |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation[1] |

| Acute toxicity, oral | 4 | H302: Harmful if swallowed |

GHS Pictograms:

Toxicological Data

The primary toxicological data available is the intravenous LD50 in mice.

| Test | Species | Route | Value | Source |